DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE
Overview
Description
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is a metabolite of dipyridamole, a compound known for its role as a selective inhibitor of phosphodiesterase V. This compound has been shown to suppress high glucose-induced osteopontin mRNA expression and protein secretion, as well as inhibit cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE typically involves the glucuronidation of dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, while chemical glucuronidation can be carried out using glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic glucuronidation due to its specificity and efficiency. The process involves the use of bioreactors containing uridine diphosphate glucuronosyltransferase enzymes and dipyridamole as the substrate. The reaction is carried out under controlled pH and temperature conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under basic conditions.
Substitution: Nucleophilic substitution reactions involve reagents like sodium azide and potassium cyanide under neutral or slightly basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and stability .
Scientific Research Applications
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation reactions and developing new synthetic methods.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases and diabetes.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE exerts its effects by inhibiting phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic adenosine monophosphate and cyclic guanosine monophosphate blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. The compound also inhibits adenosine deaminase, preventing the degradation of adenosine, which further enhances its anti-aggregating action .
Comparison with Similar Compounds
Similar Compounds
Dipyridamole Mono-O-|A-D-glucuronide: A derivative of dipyridamole with a single glucuronide moiety.
Dipyridamole: The parent compound, known for its role as a nucleoside transport inhibitor and phosphodiesterase V inhibitor.
Uniqueness
DIPYRIDAMOLE DI-O-B-D-GLUCURONIDE is unique due to its dual glucuronide moieties, which enhance its solubility and stability compared to its mono-glucuronide counterpart. This structural modification also influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Biological Activity
Dipyridamole Di-O-B-D-Glucuronide is a glucuronide metabolite of dipyridamole, a well-known phosphodiesterase inhibitor and antiplatelet agent. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Dipyridamole
Dipyridamole (DPM) is primarily recognized for its role as a coronary vasodilator and an inhibitor of platelet aggregation. It functions by increasing intracellular levels of cyclic AMP (cAMP) through the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to enhanced vasodilation and decreased platelet activation . The compound also inhibits adenosine uptake, further contributing to its cardiovascular effects.
Biological Activity
Mechanisms of Action:
- Phosphodiesterase Inhibition: Dipyridamole exhibits potent inhibitory activity against several phosphodiesterases, with IC50 values indicating strong inhibition at low concentrations (e.g., 0.37 μM for PDE11) .
- Adenosine Transport Inhibition: By blocking adenosine transporters, dipyridamole increases the availability of adenosine, which acts on A2 receptors to promote vasodilation and inhibit platelet aggregation .
Pharmacological Effects:
- Vasodilation: DPM is a selective coronary vasodilator, effective in treating conditions like chronic angina pectoris.
- Antiplatelet Activity: It reduces thrombus formation by inhibiting platelet aggregation, making it useful in preventing embolic events in patients with prosthetic heart valves when combined with anticoagulants like warfarin .
Case Studies and Research Findings
1. Crystallization Kinetics:
A study investigated the crystallization kinetics of amorphous dipyridamole formulations. The research demonstrated that the stability of amorphous solid dispersions can be predicted by assessing their thermodynamic fragility and glass-forming ability (GFA). These factors are crucial for enhancing the solubility and bioavailability of dipyridamole .
2. Inclusion Complexes:
Research has shown that dipyridamole forms inclusion complexes with beta-cyclodextrin (β-CD), significantly improving its solubility and bioavailability compared to uncomplexed dipyridamole. This complex exhibited enhanced cardiovascular effects in animal models, highlighting its potential for improved therapeutic efficacy .
Comparative Biological Activity
Property | Dipyridamole | This compound |
---|---|---|
Pharmacological Class | Phosphodiesterase Inhibitor | Metabolite of Dipyridamole |
Mechanism of Action | Inhibits PDE3 and PDE5 | May retain some PDE inhibition |
Vasodilatory Effect | Strong | Not extensively studied |
Antiplatelet Activity | Significant | Potentially lower due to metabolism |
Bioavailability | Moderate | Likely improved due to glucuronidation |
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-[2-[[2-[2-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N8O16/c45-15-11-43(13-17-57-33-25(51)21(47)23(49)27(59-33)31(53)54)35-38-20-19(29(39-35)41-7-3-1-4-8-41)37-36(40-30(20)42-9-5-2-6-10-42)44(12-16-46)14-18-58-34-26(52)22(48)24(50)28(60-34)32(55)56/h21-28,33-34,45-52H,1-18H2,(H,53,54)(H,55,56)/t21-,22+,23-,24+,25-,26+,27?,28?,33+,34- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFCIJCCRXIKL-RJQGGIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O)N(CCO)CCOC6C(C(C(C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)N(CCO)CCO[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N8O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675871 | |
Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
856.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107136-95-8 | |
Record name | 2-[{6-[(2-{[(5xi)-beta-L-lyxo-Hexopyranuronosyl]oxy}ethyl)(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-D-lyxo-hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.